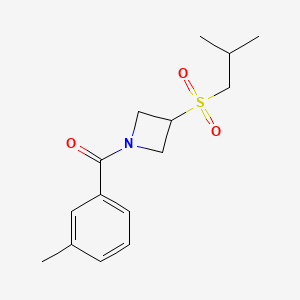
(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone” is an organic compound that belongs to the family of azetidine derivatives1. It has a molecular formula of C15H21NO3S and a molecular weight of 295.41.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone”. However, it’s worth noting that the科学的研究の応用
Catalytic Asymmetric Addition
Azetidine derivatives, such as enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been developed for catalytic asymmetric addition to aldehydes. These compounds have shown high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating their potential as chiral ligands in asymmetric synthesis (Wang et al., 2008).
Regioselective Epimerisation
The regioselective epimerisation of cis-3-amino-4-oxo-azetidine-2-sulphonic acid into its trans-isomer showcases the chemical versatility of azetidine derivatives. This process facilitates the preparation of novel monocyclic β-lactams with an amidosulphonic acid group, highlighting the structural manipulation capabilities of azetidine-based compounds (Cerić et al., 2000).
Aziridinone Derivatives and Antibacterial Activity
The synthesis of novel Schiff base and azetidinone derivatives and their subsequent evaluation for antibacterial activity indicate the potential of these compounds in developing new antimicrobial agents. Studies have prepared and tested azetidinone derivatives against common bacterial strains, contributing to the search for new therapeutic options (Vashi & Naik, 2004).
Glutathione-Conjugated Spiro-azetidine Metabolism
Research on AZD1979, containing a spiro-azetidine moiety, showed glutathione S-transferase-catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation. This study illustrates the metabolic pathways of strained rings in drug compounds and contributes to our understanding of drug metabolism and detoxification processes (Li et al., 2019).
特性
IUPAC Name |
(3-methylphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11(2)10-20(18,19)14-8-16(9-14)15(17)13-6-4-5-12(3)7-13/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWNWZDSPMYXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)
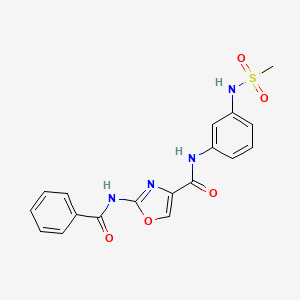

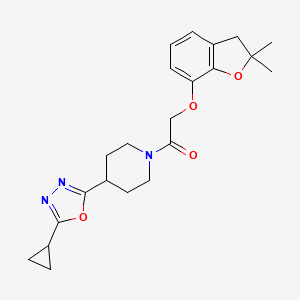
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)
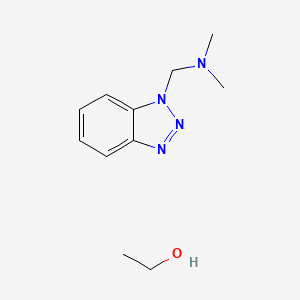
![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)
![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)
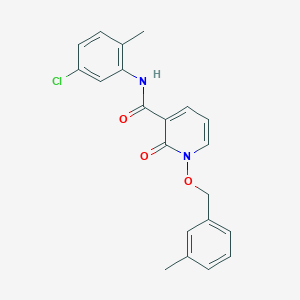
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)
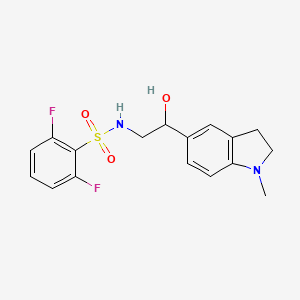
![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)